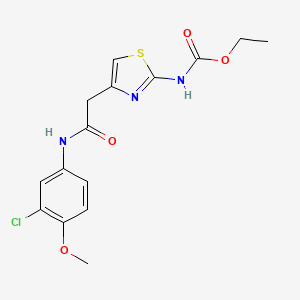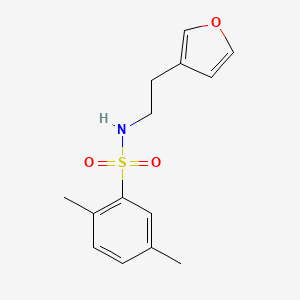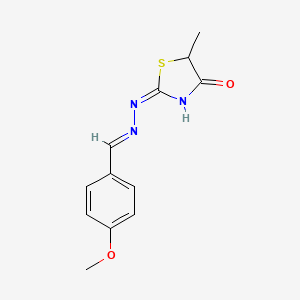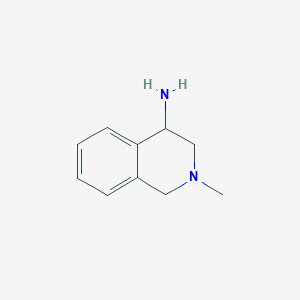
Ethyl (4-(2-((3-chloro-4-methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of thiazole, which is a heterocyclic compound. Thiazoles are known for their wide range of applications in medicinal chemistry . The compound also contains a methoxyphenyl group, which is often found in various pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The thiazole ring, the methoxyphenyl group, and the carbamate group would all contribute to the overall structure .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carbamate group could make the compound more polar .Scientific Research Applications
Anticancer Activity
The 1,3,4-thiadiazole derivatives, to which our compound of interest belongs, have been extensively studied for their anticancer properties. These compounds can disrupt processes related to DNA replication, thereby inhibiting the replication of cancer cells . They have shown promising results in terms of antiproliferative activity against various cancer cell lines, including breast and lung cancer, often outperforming reference drugs like 5-fluorouracil .
Antimicrobial and Antifungal Applications
Due to the bioisosteric relationship of the thiadiazole ring with pyrimidine, which is a component of nucleic bases, these derivatives also exhibit significant antimicrobial and antifungal activities . They can interfere with the replication mechanisms of bacteria and fungi, making them potential candidates for new antimicrobial and antifungal agents.
Anti-inflammatory and Analgesic Effects
Thiadiazole derivatives have been reported to possess anti-inflammatory and analgesic properties . This makes them valuable for the development of new medications that can alleviate pain and reduce inflammation, potentially with fewer side effects than current drugs.
Antipsychotic and Antidepressant Potential
The structural complexity of thiadiazole derivatives allows them to interact with various neurotransmitter systems in the brain. Some studies have indicated that these compounds may have antipsychotic and antidepressant effects, which could lead to new treatments for mental health disorders .
Anticonvulsant Properties
Research has also explored the anticonvulsant properties of 1,3,4-thiadiazole derivatives. These compounds may modulate neuronal excitability and could be used to develop new antiepileptic drugs .
Anti-leishmanial Activity
Leishmaniasis is a disease caused by protozoan parasites, and thiadiazole derivatives have shown potential as anti-leishmanial agents. Their ability to inhibit the replication of these parasites could be harnessed to treat or prevent leishmaniasis .
Mechanism of Action
Future Directions
properties
IUPAC Name |
ethyl N-[4-[2-(3-chloro-4-methoxyanilino)-2-oxoethyl]-1,3-thiazol-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O4S/c1-3-23-15(21)19-14-18-10(8-24-14)7-13(20)17-9-4-5-12(22-2)11(16)6-9/h4-6,8H,3,7H2,1-2H3,(H,17,20)(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGYPMXKVRVCGKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=NC(=CS1)CC(=O)NC2=CC(=C(C=C2)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (4-(2-((3-chloro-4-methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-(4-Chlorophenyl)sulfanyl-5-methyl-2-phenylpyrazol-3-yl] 3-phenylpropanoate](/img/structure/B2946719.png)
![3-(2-aminoethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one dihydrochloride](/img/structure/B2946722.png)
![N-[[2-(benzamidomethylsulfanyl)pyrimidin-4-yl]sulfanylmethyl]benzamide](/img/structure/B2946723.png)

![4-benzyl-1-((4-fluorobenzyl)thio)-N-isopropyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2946726.png)



![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N,3-dimethyl-2-oxo-1,3-benzoxazole-5-sulfonamide](/img/structure/B2946731.png)
![N-(7-Methyl-6-oxaspiro[3.4]octan-2-yl)prop-2-enamide](/img/structure/B2946732.png)
![[4-(1-Adamantyl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B2946734.png)
![3-ethyl-1-methyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2946736.png)
![5-[(4-Cyclohexylthio-3-nitrophenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B2946741.png)